molecular formula C17H18N3NaO4S B1264900 Metampicillin sodium CAS No. 6489-61-8

Metampicillin sodium

Cat. No.: B1264900
CAS No.: 6489-61-8
M. Wt: 383.4 g/mol
InChI Key: CRTBAVDGJWEWNJ-GKANRWTBSA-M
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Description

Metampicillin sodium salt is a penicillin antibiotic derived from the reaction of ampicillin with formaldehyde. It is a β-lactam antibiotic that is hydrolyzed in aqueous solutions to form ampicillin. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metampicillin sodium salt is synthesized by reacting ampicillin with formaldehyde. The reaction involves the formation of a cyclic aminal structure, which is a key feature of metampicillin . The reaction conditions typically involve the use of aqueous solutions and controlled pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound salt involves large-scale synthesis using the same basic reaction of ampicillin with formaldehyde. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Metampicillin sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Metampicillin sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan, which is essential for cell wall integrity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .

Properties

CAS No.

6489-61-8

Molecular Formula

C17H18N3NaO4S

Molecular Weight

383.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1

InChI Key

CRTBAVDGJWEWNJ-GKANRWTBSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

6489-61-8

Pictograms

Irritant; Health Hazard

Synonyms

6-(2-methyleneamino-2-phenylacetamido)penicillanic acid
Magnipen
Metakes
metampicillin
metampicillin sodium
methampicillin
methampicillin, calcium salt (2:1), (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, sodium salt
Serfabiotic
Suvipen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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